Compound Description: This compound is a potent melanin-concentrating hormone receptor 1 (MCHr1) antagonist identified through optimization of a high-throughput screening hit. [] It exhibits high affinity for MCHr1 and effectively inhibits MCH-mediated Ca2+ release. [] Oral administration of 7a in diet-induced obese mice resulted in good plasma and CNS exposure, marking it as the first reported orally efficacious MCHr1 antagonist for potential obesity treatment. []
Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant and neurotoxic properties. [] The structural modifications involved introducing an aromatic ring to the cyclohexane ring, either as a flexible fragment (1a-h) or a rigidified skeleton (2a-h). [] Most compounds exhibited anticonvulsant activity in the MES test, with some displaying neurotoxicity at higher doses (30 mg/kg). [] Notably, compounds 2c and 2h showed potent anticonvulsant activity with relatively low neurotoxicity, making them promising candidates for further development. []
Compound Description: PSNCBAM-1 is classified as a cannabinoid CB1 receptor allosteric antagonist. [, ] It exhibits hypophagic effects in vivo and modulates CB1 receptor signaling. [] PSNCBAM-1 displays noncompetitive antagonism in [35S]GTPγS binding studies, demonstrating higher potency against the CB1 receptor agonist CP55940 compared to WIN55. [] Electrophysiological studies revealed that PSNCBAM-1 pretreatment abolished CP55940-induced reductions in mIPSC frequency, indicating functional antagonism. [] These findings suggest that PSNCBAM-1 acts as a promising lead for developing novel therapeutics targeting the CB1 receptor.
Compound Description: This compound is a silicon-containing analog of the antimuscarinic agent procyclidine. [] The crystal structures of both the (R)-enantiomer (2b) and the racemate (1b) have been determined, revealing identical molecular conformations. [] Both structures exhibit intermolecular O–H···N hydrogen bonding, contributing to the formation of centrosymmetric dimers in the racemate and infinite chains in the (R)-enantiomer. [] The (R)-enantiomer displays higher affinity for ileal and atrial muscarinic receptors in guinea pigs compared to the (S)-enantiomer, indicating stereoselective binding. []
2-(4-Heterocyclylphenyl)-1,4-dihydropyridines
Compound Description: This novel class of 1,4-dihydropyridines acts as platelet activating factor (PAF) antagonists. [] Their synthesis involves a Hantzsch synthesis using diverse ethyl 4'-heterocyclic-substituted benzoylacetates, aryl or heteroaryl aldehydes, and substituted 3-aminocrotonamides or 3-aminocrotonate esters. [] The nature of the substituent at the dihydropyridine 2-position significantly impacts both in vitro and in vivo activity, while greater structural variability is tolerated at the 4- and 5-positions. [] Compound 17 (UK-74,505) emerges as the most potent in this series, exhibiting high potency in inhibiting PAF-induced platelet aggregation and murine lethality. [] Its prolonged duration of action and high selectivity for PAF antagonism make it a promising candidate for clinical evaluation. []
Compound Description: Sch.336 is a novel triaryl bis-sulfone recognized as a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2). [] It effectively reduces GTPγS binding to membranes containing hCB2 and increases forskolin-stimulated cAMP levels in CHO cells expressing hCB2. [] Sch.336 demonstrates a higher potency compared to the CB2-selective dihydropyrazole, SR144528. [] Notably, it impairs the migration of CB2-expressing recombinant cell lines to the cannabinoid agonist 2-arachidonylglycerol in vitro and inhibits leukocyte trafficking in various rodent models in vivo. [] Oral administration of Sch.336 effectively blocks ovalbumin-induced lung eosinophilia in mice, suggesting its potential as a novel immunomodulatory agent for treating inflammatory disorders. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.